molecular formula C19H21N3S B5775750 1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B5775750
M. Wt: 323.5 g/mol
InChI Key: FOTOJLXDMONSGA-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,3-dimethylaniline with 2-(1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea would depend on its specific biological activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The indole moiety may also play a role in binding to specific targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea derivatives: Compounds with modifications on the aromatic rings or the indole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thioureas or related compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-6-5-9-17(14(13)2)22-19(23)20-11-10-15-12-21-18-8-4-3-7-16(15)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTOJLXDMONSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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